molecular formula C13H8FIN2 B8771692 1-(4-fluorophenyl)-5-iodo-1H-indazole

1-(4-fluorophenyl)-5-iodo-1H-indazole

Cat. No.: B8771692
M. Wt: 338.12 g/mol
InChI Key: YCVHBKDPEORDOG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-iodo-1H-indazole is a useful research compound. Its molecular formula is C13H8FIN2 and its molecular weight is 338.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8FIN2

Molecular Weight

338.12 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-iodoindazole

InChI

InChI=1S/C13H8FIN2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H

InChI Key

YCVHBKDPEORDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N1-(4-fluorophenyl)-5-aminoindazole (25.6 g, 113 mmol) suspended in 500 mL 6 M HCl and cooled to 0° C. was added a solution of sodium nitrite (8.2 g, 119 mmol) dissolved in 75 mL water, portionwise. After 3 h, potassium iodide (22.5 g, 136 mmol) dissolved in 80 mL water was added and the reaction was stirred overnight. The next day, the reaction was transferred to a beaker and carefully quenched by adding solid sodium carbonate. After neutralization and addition of water, the aqueous phase was extracted 4× EtOAc. The combined organic extracts were dried over MgSO4, filtered, concentrated, and filtered from hot EtOAc. The filtrate was concentrated and purified on a 330 g SiO2 MPLC column using DCM. Obtained 13.2 g of 1-(4-fluorophenyl)-5-iodo-1H-indazole (39%). MS found: (M+H)+=339.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

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